molecular formula C9H8N2O2 B1354972 7-カルボキシメチルイミダゾ[1,2-a]ピリジン CAS No. 86718-01-6

7-カルボキシメチルイミダゾ[1,2-a]ピリジン

カタログ番号 B1354972
CAS番号: 86718-01-6
分子量: 176.17 g/mol
InChIキー: KYHRVKMXYXBEQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 86718-01-6 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Molecular Structure Analysis

The molecular weight of “Methyl imidazo[1,2-a]pyridine-7-carboxylate” is 176.17 . The InChI Code is 1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a solid with a melting point of 140 - 141°C .

科学的研究の応用

抗結核剤

イミダゾ[1,2-a]ピリジン類似体は抗結核剤として開発されてきました . これらの化合物は、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して有意な活性を示します . 世界保健機関は、新しい結核治療薬の開発に着手しており、この化合物は医薬品化学における幅広い用途で注目されています .

抗癌剤

イミダゾ[1,2-a]ピリジン誘導体は、抗癌剤など、医薬品分野で潜在的な可能性を示しています . それらのユニークな化学構造と多様な生物活性により、継続的な研究の焦点となっています .

光電子デバイス

このクラスの芳香族複素環は、光電子デバイスなどのさまざまな技術応用において有望な革新を報告されています . それらの構造的特徴は、材料科学において有用なものとなっています .

センサー

イミダゾ[1,2-a]ピリジン誘導体は、センサーの開発に使用されてきました . それらの発光特性と汎用性の高い足場により、この用途に適しています .

共焦点顕微鏡およびイメージングのためのエミッター

これらの化合物は、共焦点顕微鏡およびイメージングのためのエミッターとして使用されてきました . それらの発光特性により、これらの用途に最適です .

有機合成

イミダゾ[1,2-a]ピリジンは、有機合成における貴重な複素環状足場です . この貴重な足場の直接官能基化は、イミダゾ[1,2-a]ピリジン誘導体の構築のための最も効率的な戦略の1つと考えられています .

Safety and Hazards

“Methyl imidazo[1,2-a]pyridine-7-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation .

将来の方向性

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is expected that the research and development of imidazo[1,2-a]pyridine derivatives, including “Methyl imidazo[1,2-a]pyridine-7-carboxylate”, will continue to be a focus in the field of medicinal chemistry.

生化学分析

Biochemical Properties

Methyl imidazo[1,2-a]pyridine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of methyl imidazo[1,2-a]pyridine-7-carboxylate on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to induce apoptosis, characterized by nuclear condensation and fragmentation . It also affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival . In non-tumor cells, the compound’s effects may differ, highlighting the importance of context in its cellular impact .

Molecular Mechanism

At the molecular level, methyl imidazo[1,2-a]pyridine-7-carboxylate exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are often mediated by specific binding sites on the biomolecules, which determine the compound’s specificity and potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl imidazo[1,2-a]pyridine-7-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in adaptive cellular responses, which may alter its initial effects .

Dosage Effects in Animal Models

The effects of methyl imidazo[1,2-a]pyridine-7-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects, where a certain dosage is required to elicit a response, are also common in studies involving this compound .

Metabolic Pathways

Methyl imidazo[1,2-a]pyridine-7-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect the overall metabolic flux and levels of specific metabolites . For example, the compound may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations and downstream effects on cellular function .

Transport and Distribution

The transport and distribution of methyl imidazo[1,2-a]pyridine-7-carboxylate within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

Methyl imidazo[1,2-a]pyridine-7-carboxylate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic pathways .

特性

IUPAC Name

methyl imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHRVKMXYXBEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568150
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86718-01-6
Record name Methyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of Methyl 2-aminopyridine-4-carboxylate (10.0 g, 66 mmol, 1.0 equiv) in EtOH (150 ml) was added NaHCO3 (11.1 g, 132 mmol, 2.0 equiv) followed by chloroacetaldehyde (13.0 ml, 99 mmol, 1.5 equiv). The mixture was refluxed for 2 h. Solvents were removed under reduced pressure and the crude mixture was partitioned between water and EtOAc. The resulting precipitate was washed with Et2O and recrystallised from MeOH/Et2O to afford 8.4 g of product. 1H NMR (400 MHz, DMSO-d6): 8.66 (1H, d), 8.16 (2H, s), 7.80 (1H, s), 7.33 (1H, d), 3.90 (3H, s). MS: [M+H]+ 177.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-isonicotinic acid methyl ester (1 eq.) and chloroacetaldehyde (45% w/w in water) (4.5 eq.) in ethanol was added NaHCO3 (1.7 eq.). The reaction mixture was refluxed for 15 h and the solvents removed under reduced pressure. The residue was partitioned between water and EtOAc, the organic layer was washed with a saturated aqueous solution of Na2CO3 and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM/MeOH: 100/0 to 98/2) to afford imidazo[1,2-a]pyridine-7-carboxylic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1.31 parts of 2-bromo-1,1-diethoxyethane, 10 parts of water and 1.5 parts of a hydrobromic acid solution 48% in water was stirred and refluxed for 1 hours. The mixture was poured onto 50 parts of water and the whole was neutralized with potassium carbonate. Then there were added successively 5 parts of sodium hydrogen carbonate and 3 parts of methyl 2-amino-4-pyridinecarboxylate. The reaction mixture was stirred and heated for 15 minutes at 55° C. in an oil-bath. After 30 minutes, gas-evolution had ceased and the mixture was cooled. The product was extracted with dichloromethane. The extract was dried, filtered and evaporated. The residue was stirred in 2,2'-oxybispropane. The product was filtered off and dried, yielding 2.9 parts (82.3%) of methyl imidazo-[1,2-a]pyridine-7-carboxylate; mp. 143.2° C. (intermediate 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。